molecular formula C36H56O4 B13967172 5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate CAS No. 59297-18-6

5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate

Cat. No.: B13967172
CAS No.: 59297-18-6
M. Wt: 552.8 g/mol
InChI Key: ICXVTVDXKXOCCK-VMTMXRMOSA-N
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Description

5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is a derivative of stigmastane, a type of steroid. This compound is characterized by the presence of hydroxy groups at positions 3, 5, and 6, and a benzoate group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate typically involves the hydroxylation of stigmastane at positions 3, 5, and 6, followed by the esterification of the hydroxyl group at position 3 with benzoic acid. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The esterification reaction is usually carried out in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve the extraction of stigmastane from natural sources, such as the roots of Breynia fruticosa, followed by chemical modification to introduce the desired functional groups. The process typically includes multiple purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 3, 5, and 6 allow the compound to form hydrogen bonds with various biological molecules, influencing their activity. The benzoate group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is unique due to the presence of the benzoate group, which enhances its lipophilicity and potentially its biological activity. This modification can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable molecule for various scientific and industrial applications .

Properties

CAS No.

59297-18-6

Molecular Formula

C36H56O4

Molecular Weight

552.8 g/mol

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C36H56O4/c1-7-25(23(2)3)14-13-24(4)29-15-16-30-28-21-32(37)36(39)22-27(40-33(38)26-11-9-8-10-12-26)17-20-35(36,6)31(28)18-19-34(29,30)5/h8-12,23-25,27-32,37,39H,7,13-22H2,1-6H3/t24-,25-,27+,28+,29-,30+,31+,32-,34-,35-,36+/m1/s1

InChI Key

ICXVTVDXKXOCCK-VMTMXRMOSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C

Origin of Product

United States

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